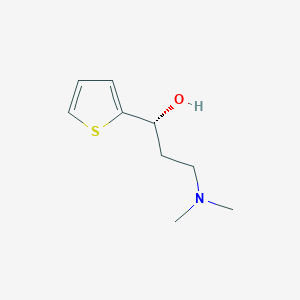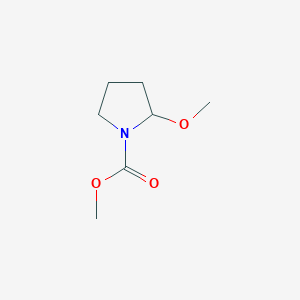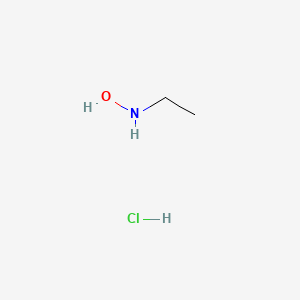
(1-Benzyl-3-piperidinyl)methanol
Descripción general
Descripción
“(1-Benzyl-3-piperidinyl)methanol” is a chemical compound with the molecular formula C13H19NO . It has a molecular weight of 205.30 g/mol . The compound is also known by other synonyms such as “1-Benzyl-3-hydroxymethylpiperidine” and “(1-BENZYLPIPERIDIN-3-YL)METHANOL HYDROCHLORIDE” among others .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .
Molecular Structure Analysis
The InChI string for “(1-Benzyl-3-piperidinyl)methanol” is InChI=1S/C13H19NO/c15-11-13-7-4-8-14 (10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2 . The Canonical SMILES is C1CC (CN (C1)CC2=CC=CC=C2)CO .
Chemical Reactions Analysis
While specific chemical reactions involving “(1-Benzyl-3-piperidinyl)methanol” are not mentioned in the search results, piperidine-containing compounds are known to be important synthetic medicinal blocks for drug construction .
Physical And Chemical Properties Analysis
“(1-Benzyl-3-piperidinyl)methanol” has a molecular weight of 205.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . Its exact mass is 205.146664230 g/mol and its monoisotopic mass is also 205.146664230 g/mol . The topological polar surface area is 23.5 Ų .
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- The compound has been used to study crystal structures, offering insights into molecular arrangements and geometry. For instance, the crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine was determined, providing detailed information about its crystallization and molecular parameters, which is crucial for understanding its interactions and stability in various solvents and conditions (Sudhakar et al., 2005).
Organic Synthesis and Catalysis
- The compound serves as a precursor in the synthesis of various organic molecules. For example, it has been involved in the electrooxidative cyclization of hydroxyamino compounds, leading to the formation of novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives. This demonstrates its role in facilitating complex organic reactions and contributing to the synthesis of new compounds (Okimoto et al., 2012).
Crystallographic Studies for Molecular Characterization
- Its derivatives have been used extensively in crystallography to determine the crystal structures of various compounds. For instance, the synthesis and crystallographic analysis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol provided valuable information about molecular conformation and geometry, aiding in the understanding of molecular interactions and properties (Benakaprasad et al., 2007).
Catalysis in Chemical Reactions
- The compound and its derivatives have been noted as effective catalysts in chemical reactions. For example, a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand showed remarkable catalytic activity in Huisgen 1,3-dipolar cycloadditions, demonstrating the potential of these compounds in facilitating and optimizing chemical synthesis processes (Ozcubukcu et al., 2009).
Direcciones Futuras
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “(1-Benzyl-3-piperidinyl)methanol” and similar compounds may continue to be of interest in pharmaceutical research.
Propiedades
IUPAC Name |
(1-benzylpiperidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-11-13-7-4-8-14(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXYNZFTVPXBBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439246 | |
| Record name | (1-benzyl-3-piperidinyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylpiperidin-3-yl)methanol | |
CAS RN |
85387-44-6 | |
| Record name | 1-(Phenylmethyl)-3-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85387-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-benzyl-3-piperidinyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-benzylpiperidin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide](/img/structure/B1365099.png)